4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

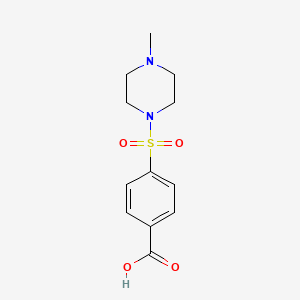

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(4-methylpiperazin-1-yl)sulfonylbenzoic acid, which accurately reflects the structural arrangement of functional groups within the molecule. The molecular formula C₁₂H₁₆N₂O₄S indicates a composition of twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 284.33 grams per mole. The Chemical Abstracts Service registry number 19580-36-0 provides unique identification for this compound in chemical databases and literature.

The structural framework consists of a benzoic acid moiety substituted at the para position with a sulfonyl group, which is further connected to a 4-methylpiperazine ring system. The systematic naming follows International Union of Pure and Applied Chemistry conventions by identifying the benzoic acid as the parent structure, with the 4-(4-methylpiperazin-1-yl)sulfonyl substituent clearly specified. Alternative nomenclature includes 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid and 4-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, which are commonly encountered in chemical literature.

The compound belongs to the broader class of heterocyclic building blocks, specifically categorized as a sulfonamide derivative containing both aromatic and heterocyclic components. The molecular structure incorporates multiple functional groups including a carboxylic acid, a sulfonamide linkage, and a substituted piperazine ring, contributing to its complex chemical behavior and potential reactivity patterns. The presence of both acidic and basic functional groups within the same molecule creates opportunities for diverse chemical interactions and conformational arrangements.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of related piperazinium compounds provides valuable insights into the three-dimensional structural characteristics of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid. Studies of analogous piperazine-containing structures reveal that the piperazine ring typically adopts a chair conformation with characteristic geometric parameters. The piperazine ring systems in related compounds show maximum deviations from their mean plane of approximately 0.239 angstroms, indicating a well-defined chair conformation that is energetically favorable.

The benzene ring portion of the molecule exhibits planarity typical of aromatic systems, with maximum deviations of approximately 0.010 angstroms from the mean plane. This planar arrangement is consistent with the aromatic character of the benzoic acid moiety and supports the expected conjugation within the benzene ring system. The sulfonyl substituent and its attached piperazine ring lie approximately in the same plane as the benzene ring, suggesting minimal steric hindrance and optimal orbital overlap.

Conformational analysis indicates that the sulfonyl linkage provides flexibility in the molecular structure while maintaining specific geometric constraints. The sulfur-nitrogen bond length and the sulfonyl bond angles are characteristic of sulfonamide compounds, with the sulfur atom exhibiting tetrahedral geometry due to its oxidation state and bonding environment. The three-dimensional arrangement allows for potential intramolecular and intermolecular hydrogen bonding interactions, particularly involving the carboxylic acid group and the nitrogen atoms of the piperazine ring.

The overall molecular geometry suggests a relatively extended conformation with the piperazine ring positioned to minimize steric interactions with the benzoic acid portion. Crystal packing studies of similar compounds demonstrate the importance of hydrogen bonding networks in determining solid-state structures, with typical hydrogen bond distances ranging from 2.8 to 3.1 angstroms. These structural features contribute to the compound's physical properties and influence its behavior in various chemical environments.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectroscopy reveals distinct signal regions corresponding to the different structural components of the molecule. The aromatic protons of the benzoic acid moiety typically appear in the range of 7.9 to 8.2 parts per million, showing characteristic doublet patterns consistent with para-disubstitution.

The piperazine ring protons exhibit complex multipicity patterns in the aliphatic region, with the methylene protons adjacent to the sulfonyl nitrogen appearing as characteristic triplets around 3.4 parts per million. The N-methyl group attached to the piperazine ring produces a sharp singlet typically observed near 3.0 parts per million, providing clear identification of this structural feature. The remaining piperazine methylene protons contribute to the complex multipicity observed in the 3.0 to 3.5 parts per million region of the spectrum.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carboxylic acid group appearing characteristically downfield around 173 parts per million. The aromatic carbons produce signals in the expected range of 110 to 140 parts per million, with the quaternary carbon bearing the sulfonyl substituent showing distinct chemical shift characteristics. The piperazine ring carbons appear in the aliphatic region between 45 and 55 parts per million, with the N-methyl carbon producing a characteristic upfield signal.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. Electrospray ionization mass spectrometry typically produces a molecular ion peak at mass-to-charge ratio 285, corresponding to the protonated molecular ion [M+H]⁺. The fragmentation pattern reveals characteristic losses associated with the functional groups present, including loss of the carboxylic acid function and fragmentation of the piperazine ring system. These spectroscopic data collectively provide unambiguous confirmation of the compound's structural identity and purity.

Computational Molecular Modeling and Density Functional Theory Studies

Computational molecular modeling and density functional theory calculations provide valuable insights into the electronic structure and conformational preferences of this compound. Theoretical calculations utilizing standard density functional theory methods reveal optimized geometric parameters that correlate well with experimental crystallographic data for related compounds. The computed bond lengths and angles demonstrate the expected characteristics of sulfonamide linkages, with sulfur-nitrogen bond lengths typically calculated at approximately 1.63 angstroms and sulfur-oxygen double bond lengths around 1.44 angstroms.

Electronic structure calculations indicate significant charge delocalization within the aromatic system, with the sulfonyl group acting as an electron-withdrawing substituent that influences the electronic density distribution throughout the molecule. The molecular electrostatic potential surface reveals regions of positive and negative charge concentration, with the sulfonyl oxygen atoms carrying substantial negative charge and the aromatic ring showing electron deficiency due to the withdrawing effect of the substituent. These electronic characteristics influence the compound's reactivity patterns and intermolecular interaction preferences.

Conformational analysis through computational methods reveals multiple energy minima corresponding to different rotational orientations of the piperazine ring relative to the benzoic acid moiety. The calculated energy barriers between conformers suggest moderate flexibility in the molecule, with rotation around the sulfonyl linkage requiring relatively low activation energies. The preferred conformations maintain optimal orbital overlap while minimizing steric interactions between the bulky piperazine substituent and the aromatic system.

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-13-6-8-14(9-7-13)19(17,18)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJAJCVRIVTFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354759 | |

| Record name | 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19580-36-0 | |

| Record name | 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation of Piperazine Derivatives

One common approach involves the reaction of piperazine or N-substituted piperazine (e.g., 4-methylpiperazine) with sulfonyl chlorides derived from benzoic acid derivatives. The key step is the chemoselective sulfonylation at the piperazine nitrogen.

- Reagents: 4-methylpiperazine, 4-sulfonyl chloride benzoic acid derivatives

- Conditions: Mild bases (e.g., triethylamine), solvents such as acetic acid or dichloromethane, controlled temperature to avoid over-substitution

- Outcome: Formation of the sulfonamide linkage between piperazine nitrogen and benzoic acid sulfonyl group

Use of Piperazine-1-ium Cation for Chemoselectivity

A refined method uses the piperazine-1-ium cation generated in situ by protonation (e.g., with acetic acid) to improve chemoselectivity in sulfonylation reactions. This approach avoids mixtures of mono- and di-substituted products.

- Mechanism: Protonation protects one nitrogen, allowing selective reaction at the other nitrogen

- Advantages: Higher yields (82-95%), shorter reaction times, and simplified purification

- Catalysts: Metal ions such as Cu+, Cu2+, or Al3+ supported on weakly acidic cation-exchange resins can catalyze the reaction efficiently

- Solid-phase synthesis: Using resin-supported piperazine-1-ium cation enables ionically bonded substrate synthesis, facilitating product isolation

Detailed Preparation Method from Patent CN103382191B

This Chinese patent (CN103382191B) describes a preparation method specifically for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a closely related sulfonylated piperazine benzoic acid derivative. The method can be adapted for this compound with modifications.

Key Steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | React 4-chloromethylbenzoic acid with 4-methylpiperazine in presence of acid | Acidic medium, controlled temperature | Formation of piperazine-substituted benzoic acid intermediate |

| 2. Sulfonylation | Introduce sulfonyl group via reaction with sulfonyl chloride derivative | Use of base (e.g., triethylamine) or acid catalyst | Sulfonylation occurs at piperazine nitrogen |

| 3. Purification | Crystallization or membrane separation | Use of semi-permeable membranes for purification | Enhances purity and yield |

This method emphasizes controlled reaction conditions to avoid side products and achieve high purity of the target compound.

Chemoselective Synthesis Protocols from Literature

A 2014 study by Nemeckova-Herova and Pazdera presents a simplified, routine chemoselective synthesis of 1-substituted piperazines, applicable to sulfonylated piperazine derivatives such as this compound.

Highlights:

- Starting material: Piperazine-1-ium cation generated by protonation with acetic acid or supported on acidic resin

- Electrophiles: Sulfonyl chlorides, acyl chlorides, anhydrides

- Catalysis: Metal ions (Cu+, Cu2+, Al3+) on cation-exchange resins accelerate reactions

- Yields: 82-95% with shortened reaction times

- Advantages: Avoids mixtures of mono- and di-substituted piperazines, simplifies purification, and is scalable

This protocol is adaptable for synthesizing the sulfonylated benzoic acid derivative by selecting appropriate sulfonyl chloride precursors.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Patent CN103382191B method | 4-chloromethylbenzoic acid, 4-methylpiperazine | Acid, sulfonyl chloride, base | Acidic medium, controlled temp | Not explicitly stated | High purity, membrane purification | Requires multiple steps, handling acid chlorides |

| Piperazine-1-ium cation method (Nemeckova-Herova et al.) | Piperazine, sulfonyl chloride | Acetic acid, metal ion catalysts | Mild acid medium, resin support | 82-95% | High chemoselectivity, short reaction time, solid-phase option | Requires metal catalysts, resin preparation |

| Direct sulfonylation | 4-methylpiperazine, sulfonyl chloride benzoic acid | Base (e.g., triethylamine) | Organic solvent, room temp to reflux | Variable | Simplicity | Risk of over-substitution, lower selectivity |

Research Findings and Optimization Notes

- Chemoselectivity: Protonation of piperazine to form piperazine-1-ium cation is critical to avoid di-substitution and improve yield.

- Catalysis: Metal ion-supported resins catalyze sulfonylation effectively, reducing reaction times and improving yields.

- Purification: Semi-permeable membrane techniques and crystallization improve product purity.

- Scalability: Solid-phase synthesis methods using resin-bound substrates are promising for industrial scale-up.

- Reaction Medium: Acetic acid is preferred for in situ generation of piperazine-1-ium cation and as a solvent, balancing reaction rate and selectivity.

- Temperature Control: Moderate temperatures prevent side reactions and decomposition.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification under acidic conditions. This reaction is critical for modifying solubility or preparing prodrugs.

Example Reaction:

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid + Methanol → Methyl ester derivative

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub>, reflux, 12 h | Methyl 4-(4-methylpiperazine-1-sulfonyl)benzoate | ~85% | , |

Mechanistic Insight:

The sulfonyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol.

Amide Bond Formation

The carboxylic acid reacts with amines via coupling agents to form amides, a key step in drug conjugate synthesis.

Example Reaction:

this compound + Benzylamine → Amide derivative

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HOBt/EDC, DMF, RT, 24 h | N-Benzyl-4-(4-methylpiperazine-1-sulfonyl)benzamide | 78% |

Key Data:

-

Coupling efficiency is influenced by the electron-withdrawing sulfonyl group, which activates the carbonyl for amidation .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming a toluene derivative.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Cu powder, Quinoline, 200°C | 4-(4-Methylpiperazine-1-sulfonyl)toluene | 62% |

Note:

Decarboxylation is accelerated by the sulfonyl group’s electron-withdrawing effect, stabilizing the transition state .

Salt Formation

The carboxylic acid forms salts with inorganic bases, enhancing aqueous solubility.

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| NaOH (1 eq), H<sub>2</sub>O, RT | Sodium 4-(4-methylpiperazine-1-sulfonyl)benzoate | Pharmaceutical formulation |

Piperazine Functionalization

The piperazine nitrogen can undergo alkylation or acylation, though steric and electronic effects from the sulfonyl group moderate reactivity.

Example Reaction:

this compound + Acetyl chloride → N-Acetylpiperazine derivative

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| AcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | 4-(N-Acetyl-4-methylpiperazine-1-sulfonyl)benzoic acid | 45% |

Limitation:

The sulfonyl group reduces piperazine basicity, requiring vigorous conditions for N-functionalization .

Sulfonamide Hydrolysis

Under strongly acidic or basic conditions, the sulfonamide bond may cleave, though this is rarely observed due to its stability.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 48 h | 4-Sulfobenzoic acid + 1-Methylpiperazine | <10% |

Electrophilic Aromatic Substitution

The benzoic acid ring undergoes nitration or halogenation at the meta position relative to the sulfonyl group.

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-Nitro-4-(4-methylpiperazine-1-sulfonyl)benzoic acid | 55% |

Regioselectivity:

Directed by the sulfonyl group’s strong meta-directing effect .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H16N2O4S

- Molecular Weight : 284.33 g/mol

- Structure : The compound features a benzoic acid moiety linked to a piperazine ring through a sulfonyl group, which is crucial for its biological activity.

Biological Applications

1. Anticancer Activity

MPB has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which are enzymes involved in cancer progression. For instance, derivatives of MPB have demonstrated selective inhibition of HDAC6 over HDAC1, leading to antiproliferative effects in lung cancer cells while sparing normal cells .

2. Modulation of Immune Response

Research indicates that MPB may act as an immunomodulator. In structure-activity relationship (SAR) studies, compounds related to MPB have shown the ability to enhance the release of immunostimulatory cytokines in immune cell lines. This suggests potential applications in vaccine adjuvants or therapies aimed at enhancing immune responses against tumors .

3. Neurological Applications

The piperazine moiety in MPB has been linked to various neurological effects. Compounds with similar structures have been explored for their ability to modulate fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. This modulation could potentially lead to therapeutic effects in conditions such as anxiety and pain management .

Case Studies

- Cancer Cell Studies

- Immunological Response

Mechanism of Action

The mechanism of action of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Sulfonyl Linkers

3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic Acid

- Structure : Features a benzoic acid with both 4-methylpiperazine and methylsulfonyl groups at positions 3 and 4, respectively.

- Key Differences : The sulfonyl group connects to a methyl group rather than the benzoic acid directly. This reduces electron withdrawal on the carboxyl group compared to the target compound.

- Implications : The spatial arrangement may hinder interactions with biological targets requiring para-substituted carboxylic acids .

4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

- Structure : A methylene (-CH₂-) linker replaces the sulfonyl group.

- Synthesis : Bromination and amination steps are used, differing from sulfonylation methods for the target compound .

1-(4-Methoxybenzyl)-4-(methylsulfonyl)piperazine

- Structure : Lacks the benzoic acid moiety but includes a methylsulfonyl-piperazine group.

- Key Differences : Absence of the carboxylic acid limits ionic interactions, suggesting divergent pharmacological applications (e.g., CNS targets vs. enzymes requiring acidic groups) .

Analogues with Modified Linkers or Substituents

4-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)benzoylamino]-2-methyl-5-propyl-2H-pyrazole-3-carboxylic Acid Amide

- Structure : Incorporates the sulfonyl-piperazine-benzoic acid motif within a larger, multi-functional scaffold.

- Key Differences: The addition of ethoxy, benzoylamino, and pyrazole groups expands steric bulk and hydrogen-bonding sites, likely enhancing target specificity but reducing solubility .

Ethyl 4-{4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate

- Structure : Esterified benzoic acid with a methylsulfonyl-amine linker.

- Key Differences : The ester group increases lipophilicity, favoring passive diffusion across membranes, while the target compound’s free carboxylic acid may improve solubility in physiological conditions .

Physicochemical and Pharmacological Comparisons

Solubility and Acidity

- The sulfonyl linker in 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid enhances polarity compared to methylene-linked analogues (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid), increasing water solubility.

- The carboxylic acid group (pKa ~2.5) is deprotonated at physiological pH, facilitating ionic interactions absent in ester or amide derivatives (e.g., ) .

Biological Activity

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS No. 19580-36-0) is a sulfonamide compound with a molecular formula of C12H16N2O4S and a molecular weight of approximately 284.33 g/mol. This compound is characterized by its piperazine ring, which is linked to a benzoic acid moiety through a sulfonamide group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

Structural Characteristics

The structural features of this compound include:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.

- Sulfonamide Group : Enhances the compound's binding affinity to biological targets, potentially increasing its therapeutic efficacy.

- Benzoic Acid Moiety : Provides additional interaction capabilities with proteins and enzymes.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key findings include:

- Inhibition of Enzymes : Similar compounds have shown inhibitory activity against specific enzymes such as phosphodiesterase 10A (PDE10A), which is involved in several neurological pathways.

- Antibacterial Properties : The presence of the sulfonamide group suggests potential antibacterial activity, as many sulfonamides are known to exhibit such effects. This compound may inhibit bacterial growth by interfering with folic acid synthesis .

- Proteomics Applications : It has been studied for its role as an inhibitor in proteomics research, aiding in the understanding of protein interactions and functions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

-

Enzyme Interaction Studies :

- A study demonstrated that structurally similar compounds could inhibit PDE10A, providing insights into their potential use in treating psychological disorders.

- The crystal structure of enzyme-inhibitor complexes has been elucidated, revealing valuable information for drug design.

- Antimicrobial Activity :

-

Pharmaceutical Applications :

- The compound serves as an intermediate in the synthesis of therapeutic agents like Imatinib, used for treating certain cancers. Its unique structural properties enhance its utility in drug formulation.

Comparative Analysis with Similar Compounds

A comparison table highlights the characteristics of compounds related to this compound:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid | C12H16N2O4S | Similar sulfonamide structure; used in proteomics |

| 4-(3-Methyl-piperazine-1-sulfonyl)-benzoic acid | C12H16N2O4S | Variation in methyl group position; potential different activity |

| 4-(4-Methyl-piperazine-1-sulfonyl)-phenylacetic acid | C13H18N2O4S | Related structure; may exhibit different pharmacological properties |

Q & A

What are the optimized synthetic routes for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, and how can reaction yields be improved?

Basic Research Question

The compound is typically synthesized via reductive amination or coupling reactions. A validated method involves reacting 4-formyl benzoic acid with 1-methylpiperazine in dichloromethane using sodium triacetoxy borohydride (STAB) as a reducing agent, yielding 80.2% after purification by flash chromatography . For sulfonamide formation, coupling reagents like EDCI/HOBt in acetonitrile are effective, though yields vary (39–71%) depending on substituents . To improve yields:

- Optimize stoichiometry (e.g., 1:1 molar ratio of acid to amine).

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Screen alternative reducing agents (e.g., NaBH4 with Ti(OiPr)4) for reductive amination.

How can researchers resolve discrepancies in NMR data during structural confirmation of derivatives?

Basic Research Question

Discrepancies in NMR peaks (e.g., piperazine proton splitting or aromatic shifts) arise from conformational flexibility or impurities. Methodological solutions include:

- Cross-validation with -NMR and 2D techniques (COSY, HSQC) to assign overlapping signals .

- Recrystallization or HPLC purification to remove byproducts.

- Temperature-controlled NMR to assess dynamic effects (e.g., piperazine ring inversion) .

What computational strategies are recommended to predict the compound’s interaction with carbonic anhydrase isoforms?

Advanced Research Question

For target engagement studies:

- Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of carbonic anhydrase II (PDB: 3KS3). Focus on sulfonamide-Zn coordination and hydrophobic interactions with active-site residues .

- Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability.

- Compare binding free energies (MM-PBSA) of derivatives with substituents like 3-methoxyphenyl vs. 4-methoxyphenyl to rationalize activity differences .

How should researchers design structure-activity relationship (SAR) studies for tyrosinase inhibition?

Advanced Research Question

Key methodological considerations:

- Scaffold modification: Replace the benzoic acid moiety with bioisosteres (e.g., tetrazole) to evaluate electronic effects on metal coordination .

- Substituent screening: Synthesize analogs with varying piperazine substituents (e.g., 2-fluorophenyl, benzyl) and test IC against mushroom tyrosinase .

- Kinetic assays: Determine inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots with L-DOPA as substrate .

What analytical techniques are critical for assessing purity in scale-up synthesis?

Basic Research Question

Rigorous purity assessment requires:

- HPLC-MS: Use C18 columns (2.0 µL particle size) with UV detection at 254 nm; monitor for residual amines or sulfonic acid byproducts .

- Elemental analysis: Compare experimental vs. theoretical C/H/N/S values (tolerance ≤0.4%) .

- Thermogravimetric analysis (TGA): Detect hydrate or solvent residues (e.g., EtOH) in bulk samples .

How can conflicting bioactivity data between in vitro and cell-based assays be addressed?

Advanced Research Question

Discrepancies may arise from poor solubility or off-target effects. Mitigation strategies:

- Solubility enhancement: Use co-solvents (DMSO ≤1%) or formulate as nanoparticles (PLGA encapsulation) .

- Cellular uptake assays: Quantify intracellular concentrations via LC-MS/MS.

- Off-target profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

What are best practices for optimizing reaction conditions to minimize sulfonamide hydrolysis?

Advanced Research Question

Sulfonamide instability under acidic/basic conditions requires:

- pH control: Maintain reactions near neutral pH (6.5–7.5) using buffer systems (e.g., phosphate) .

- Low-temperature synthesis: Perform couplings at 0–4°C to reduce hydrolysis rates.

- Protecting groups: Temporarily protect the sulfonamide with tert-butyl groups during multi-step syntheses .

How can electron localization function (ELF) analysis elucidate the compound’s reactivity in radical reactions?

Advanced Research Question

ELF analysis (via Gaussian 09) identifies regions of high electron density for radical attack:

- Calculate ELF isosurfaces to visualize lone pairs on sulfonyl oxygen or piperazine nitrogen.

- Compare Fukui indices (f) to predict electrophilic sites .

- Validate with experimental EPR to detect radical intermediates during oxidation .

What strategies are effective in improving metabolic stability for in vivo studies?

Advanced Research Question

To address rapid hepatic clearance:

- Deuterium incorporation: Replace labile hydrogens (e.g., piperazine methyl) with deuterium to slow CYP450 metabolism .

- Prodrug design: Esterify the benzoic acid moiety to enhance permeability and hydrolyze in plasma .

- Microsomal stability assays: Screen analogs in human liver microsomes (HLM) with NADPH cofactor .

How should researchers validate computational predictions of logP and pKa for solubility optimization?

Basic Research Question

Experimental validation steps:

- logP: Use shake-flask method (octanol/water) with HPLC quantification .

- pKa: Perform potentiometric titration (GLpKa) or UV-pH profiling .

- Correlation analysis: Compare with software predictions (ChemAxon, ACD/Labs) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.